molecular formula C11H11NO3 B1647272 Methyl 3-cyano-4-ethoxybenzoate

Methyl 3-cyano-4-ethoxybenzoate

Cat. No.: B1647272
M. Wt: 205.21 g/mol
InChI Key: QROOLSGRAPIRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-4-ethoxybenzoate is an aromatic ester featuring a cyano (-CN) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the benzene ring. This analysis focuses on comparing it with structurally related compounds to infer key characteristics.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-cyano-4-ethoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-6H,3H2,1-2H3

InChI Key

QROOLSGRAPIRGK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C#N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance : The ethoxy group’s larger size (vs. methoxy or hydroxy) may reduce solubility in polar solvents but enhance lipophilicity.
  • Positional Isomerism : Substituent positions significantly affect reactivity. For example, the corrected structure in highlights how misassignment of substituent positions can alter compound classification.

Physicochemical Properties

While direct data for this compound are absent, inferences can be drawn from analogs:

  • Solubility: Ethoxy groups generally enhance lipid solubility compared to hydroxy or methoxy substituents. The cyano group may reduce water solubility relative to formamido derivatives .
  • Stability: Electron-withdrawing cyano groups could increase resistance to hydrolysis compared to esters with electron-donating substituents.
  • Spectroscopic Signatures : Similar compounds (e.g., methyl shikimate in ) are characterized via ¹H/¹³C NMR and FTIR, suggesting analogous techniques apply to the target compound.

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